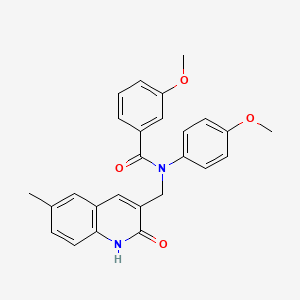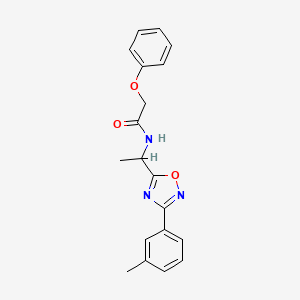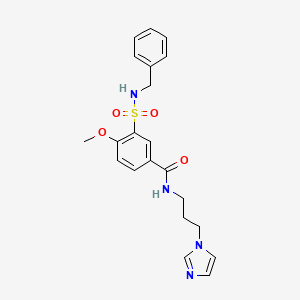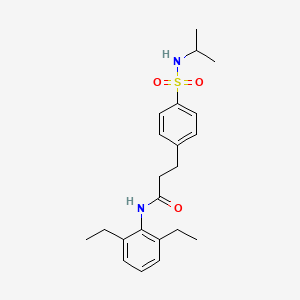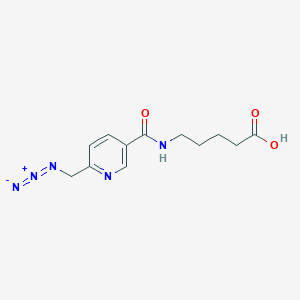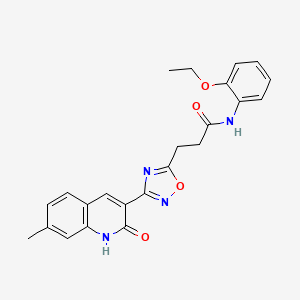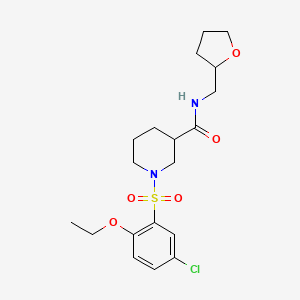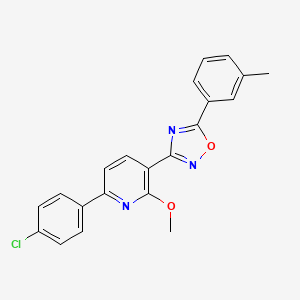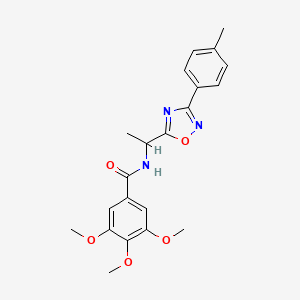
3,4,5-trimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, also known as TMEB, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. TMEB is a synthetic compound that is derived from benzamide, and it has been found to exhibit several interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. 3,4,5-trimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to inhibit the activity of several enzymes such as protein kinase C and cyclin-dependent kinases, which play a critical role in cell cycle regulation. 3,4,5-trimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been found to inhibit the activation of various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been found to exhibit several interesting biochemical and physiological effects. In vitro studies have shown that 3,4,5-trimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3,4,5-trimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, 3,4,5-trimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to exhibit neuroprotective effects by inhibiting oxidative stress and reducing the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,4,5-trimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is its potential as a therapeutic agent for the treatment of various diseases. 3,4,5-trimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to exhibit promising anticancer and neuroprotective effects, making it a potential candidate for the development of new drugs. However, there are also some limitations to the use of 3,4,5-trimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments. One of the main limitations is the lack of information about its toxicity and side effects. Further studies are needed to determine the safety of 3,4,5-trimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide and its potential for use in humans.
Direcciones Futuras
There are several future directions for the research on 3,4,5-trimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that are targeted by 3,4,5-trimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. Another direction is to study the toxicity and side effects of 3,4,5-trimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in vivo and determine its potential for use in humans. In addition, further studies are needed to evaluate the efficacy of 3,4,5-trimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide as a therapeutic agent for the treatment of various diseases such as cancer and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 3,4,5-trimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the benzoyl chloride and the amine group of the oxadiazole derivative. The resulting product is then purified using chromatography techniques to obtain pure 3,4,5-trimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been found to exhibit several interesting scientific research applications. One of the most significant applications of 3,4,5-trimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is its potential as a therapeutic agent for the treatment of various diseases such as cancer and neurodegenerative disorders. 3,4,5-trimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. 3,4,5-trimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been found to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-12-6-8-14(9-7-12)19-23-21(29-24-19)13(2)22-20(25)15-10-16(26-3)18(28-5)17(11-15)27-4/h6-11,13H,1-5H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBDAFODOCUHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

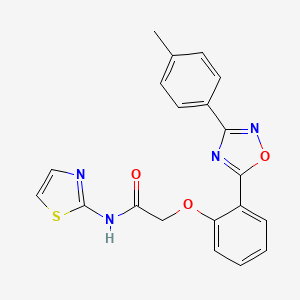
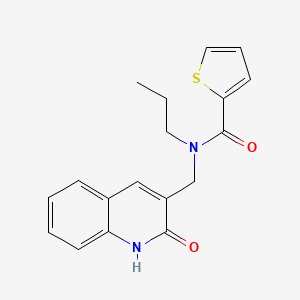
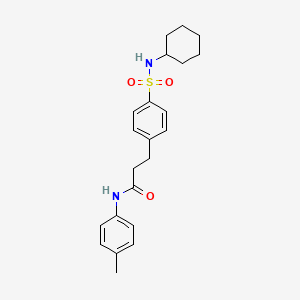

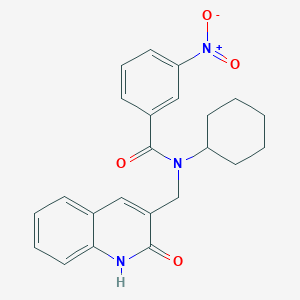
![8-bromo-N-(2,4-dimethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7689840.png)
